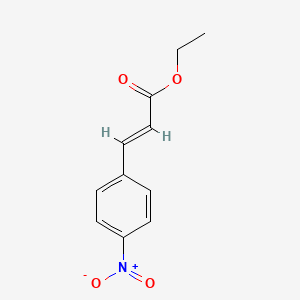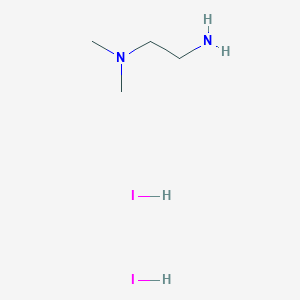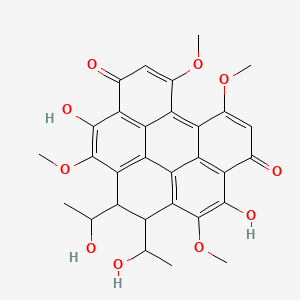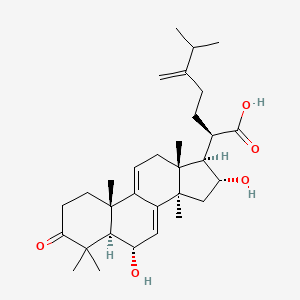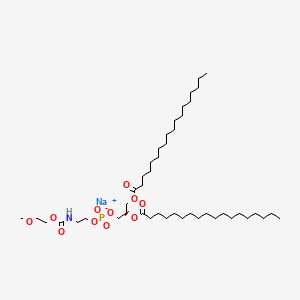
7-Bromo-6-fluorochroman-4-one
Vue d'ensemble
Description
7-Bromo-6-fluorochroman-4-one, also known as 7-BFC, is an important organic compound with many applications in the scientific and industrial fields. It is a heterocyclic compound of Bromine, Fluorine and Carbon, and its properties make it an ideal chemical for use in synthetic organic chemistry, as well as in materials science. 7-BFC has been used in a variety of applications, from the synthesis of pharmaceuticals to the production of polymeric materials.
Applications De Recherche Scientifique
Halogen-Substituted Chromones and Their Crystal Structures
- Hirshfeld Surface Analysis : The impact of substituents on chromone structures, like 7-Bromo-6-fluorochroman-4-one, has been explored through X-ray diffraction and Hirshfeld surface analysis. Studies have focused on identifying and understanding non-covalent interactions within crystal lattices of various substituted chromones, including fluorochromone, chlorochromone, and bromochromone. These analyses reveal different bonding and interaction patterns based on the specific halogen substitutions, contributing significantly to the field of crystallography and molecular structure understanding (Salpage et al., 2016).
Chemical Synthesis and Reactivity
- Synthesis of Phenoxaphosphine and Xanthen-9-one Derivatives : Research demonstrates the successful condensation of phenyl ethers with phosphorus trichloride and oxalyl chloride, leading to the synthesis of compounds like 7-bromo-2-chloro-phenoxaphosphine and 6-bromo-2-fluoroxanthen-9-one. This showcases the potential of this compound in synthesizing novel organic compounds, highlighting its role in organic chemistry (Granoth et al., 1973).
Spectroscopic and Photophysical Properties
- Halogen-Substituent Effect on Benzothiazoles : Studies on derivatives of benzothiazoles, including halogenated versions like 7-bromo and 7-chloro derivatives, have been conducted to understand their spectroscopic and photophysical properties. These derivatives exhibit unique electronic absorption and fluorescence emission characteristics due to the halogen substitutions, providing valuable insights for designing fluorophores (Misawa et al., 2019).
Semiconducting Materials and Electronics
- Semiconducting Perovskites with Halogenated Components : Research in the field of semiconducting materials has explored the incorporation of halogenated components, including fluorine, chlorine, and bromine, into perovskites. This has led to the development of new semiconducting hybrid perovskites with altered steric interactions and optical absorption features, paving the way for advancements in electronic and optoelectronic applications (Xu et al., 2003).
Mécanisme D'action
Target of Action
Chromanone analogs, to which this compound belongs, are known to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
Chromanone analogs are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The absence of a double bond between C-2 and C-3 in chromanone, a minor structural difference from chromone, is associated with significant variations in biological activities .
Biochemical Pathways
Chromanone analogs have been reported to impact a wide range of biological pathways, including those involved in cancer, inflammation, diabetes, and microbial infections .
Result of Action
Chromanone analogs are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These effects suggest that 7-Bromo-6-fluorochroman-4-one may have similar impacts on cellular function and health.
Safety and Hazards
Orientations Futures
Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its role in drug designing and development .
Analyse Biochimique
Biochemical Properties
7-Bromo-6-fluorochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, chromanone derivatives, including this compound, have been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . This interaction suggests potential therapeutic applications in neurodegenerative diseases. Additionally, chromanone derivatives are known to inhibit tumor necrosis factor-alpha (TNF-α), an important cytokine in inflammatory responses .
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives can modulate the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This modulation can impact neuronal function and has implications for treating conditions like Alzheimer’s disease. Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and immune function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, altering their activity. For instance, chromanone derivatives have been shown to inhibit acetylcholinesterase by binding to its active site . This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmission. Additionally, this compound may interact with other proteins involved in inflammatory pathways, modulating their activity and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that chromanone derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmission . At higher doses, toxic or adverse effects may be observed. For instance, high doses of chromanone derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, chromanone derivatives can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound may influence the levels of specific metabolites involved in inflammatory and neurodegenerative pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . For instance, chromanone derivatives have been shown to cross the blood-brain barrier, allowing them to exert effects on the central nervous system . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, chromanone derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
7-bromo-6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKUJVFHWCVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229290 | |
| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27407-12-1 | |
| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27407-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



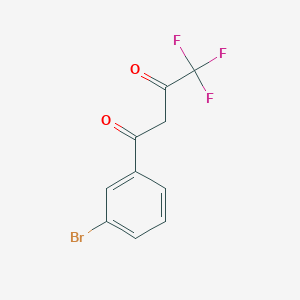


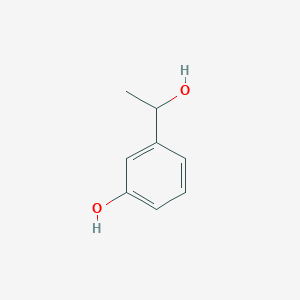
![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)
